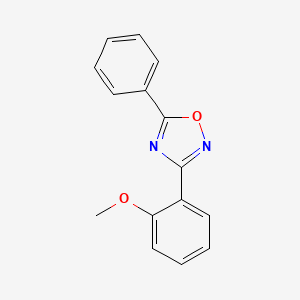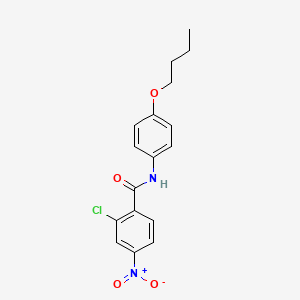
3,3'-dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine, commonly known as DM-BPD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a type of organic semiconductor material that exhibits excellent electron transport properties, making it highly suitable for use in electronic devices and optoelectronics.
Aplicaciones Científicas De Investigación
DM-BPD has been extensively studied for its potential applications in electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). Its excellent electron transport properties make it highly suitable for use as a charge transport material in these devices, leading to improved device performance and efficiency.
Mecanismo De Acción
The mechanism of action of DM-BPD in electronic devices involves its ability to transport electrons efficiently between the different layers of the device. It acts as a bridge between the electron donor and acceptor materials, facilitating the transfer of electrons across the device and leading to improved device performance.
Biochemical and Physiological Effects:
DM-BPD has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it exhibits low toxicity and biocompatibility, making it a potential candidate for use in biomedical applications, such as drug delivery and biosensors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DM-BPD in lab experiments include its high purity, ease of synthesis, and excellent electron transport properties. However, its limitations include its limited solubility in common solvents, which can make it difficult to handle and process.
Direcciones Futuras
There are several future directions for research on DM-BPD, including its potential applications in biomedical devices, such as biosensors and drug delivery systems. Additionally, further studies are needed to investigate its toxicity and biocompatibility in more detail, as well as its potential for use in other electronic devices, such as memory devices and sensors.
In conclusion, DM-BPD is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its excellent electron transport properties make it highly suitable for use in electronic devices, such as OLEDs, OFETs, and OSCs. Further research is needed to investigate its potential applications in biomedical devices and other electronic devices, as well as its toxicity and biocompatibility.
Métodos De Síntesis
DM-BPD can be synthesized through a simple and efficient method that involves the reaction of 4-methylbenzaldehyde and 3,3'-dimethylbenzidine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under mild conditions and yields a high purity product that can be easily purified through recrystallization.
Propiedades
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(4-methylphenyl)methylideneamino]phenyl]phenyl]-1-(4-methylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2/c1-21-5-9-25(10-6-21)19-31-29-15-13-27(17-23(29)3)28-14-16-30(24(4)18-28)32-20-26-11-7-22(2)8-12-26/h5-20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSUZJDVVCAVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-dimethyl-N,N'-bis[(E)-(4-methylphenyl)methylidene]biphenyl-4,4'-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
![(2-methoxyethyl)[2-(2-methylphenoxy)ethyl]amine oxalate](/img/structure/B4927332.png)

![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)
![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)